molecular formula C28H44N4O8 B1676609 Mizagliflozin CAS No. 666843-10-3

Mizagliflozin

Cat. No. B1676609
M. Wt: 564.7 g/mol
InChI Key: LREHMKLEOJAVMQ-TXKDOCKMSA-N
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Description

Mizagliflozin (KWA 0711) is a novel, potent, selective sodium glucose co-transporter 1 (SGLT1) inhibitor with Ki of 27 nM for human SGLT1 . The selectivity ratio (Ki value for human SGLT2/Ki value for human SGLT1) of mizagliflozin is 303 . Mizagliflozin shows the potential use for the amelioration of chronic constipation .


Physical And Chemical Properties Analysis

Mizagliflozin has a molecular formula of C28H44N4O8 and a molecular weight of 564.67 . Its purity, as determined by HPLC, is 99.59% .

Scientific Research Applications

Mizagliflozin for Functional Constipation

Mizagliflozin has been studied as a novel oral sodium-glucose cotransporter 1 (SGLT1) inhibitor with potential applications in treating functional constipation. In a randomized, double-blind phase 2 trial, mizagliflozin demonstrated favorable efficacy and tolerability at doses of 5 mg and 10 mg in patients with functional constipation, positioning it as a potential alternative therapy to existing drugs (Fukudo et al., 2018).

Mizagliflozin in Chronic Constipation

Another study highlighted mizagliflozin's potential in ameliorating chronic constipation. This novel selective SGLT1 inhibitor was evaluated in vitro and in phase I studies, showing increased stool frequency and loosened stool consistency. Its efficacy was comparable to lubiprostone in animal models of constipation, suggesting its utility in treating chronic constipation (Inoue et al., 2017).

Pharmacokinetics of Mizagliflozin

Research on the absorption, disposition, metabolism, and excretion of mizagliflozin in rats revealed that it is poorly absorbed, contributing to low systemic exposure. This study provided insight into its pharmacokinetic profile, showing rapid clearance from circulation if absorbed, with predominant metabolism in the intestine (Ohno et al., 2019).

Mizagliflozin in Vascular Cognitive Impairment

Mizagliflozin has also been investigated for its effects on vascular cognitive impairment in small vessel disease. It showed promise in improving cognitive impairment in a mouse model, suggesting its potential in treating vascular cognitive issues related to small vessel diseases (Ishida et al., 2021).

Mizagliflozin on Postprandial Plasma Glucose

In patients with functional constipation, mizagliflozin was shown to inhibit postprandial glucose absorption from the intestine and have an insulin-sparing effect. This study adds to the understanding of mizagliflozin's influence on glucose regulation (Fukudo & Kaku, 2019).

Mizagliflozin in Diabetic Cardiomyopathy

Research on SGLT1 inhibition's role in diabetic cardiomyopathy highlighted that mizagliflozin can attenuate apoptosisin this condition via the JNK and p38 pathway. This study suggests a new potential therapeutic use of mizagliflozin in managing diabetic cardiomyopathy, contributing to the understanding of its cardiovascular effects (Lin et al., 2021).

Safety And Hazards

Mizagliflozin is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

Mizagliflozin is currently in Phase II for Hypoglycemia . According to GlobalData, Phase II drugs for Hypoglycemia have a 75% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . This suggests that Mizagliflozin has potential for future development and use.

properties

IUPAC Name

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHMKLEOJAVMQ-TXKDOCKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizagliflozin

CAS RN

666843-10-3
Record name Mizagliflozin [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIZAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
T Inoue, M Takemura, N Fushimi, Y Fujimori… - European Journal of …, 2017 - Elsevier
… Mizagliflozin potently inhibited human SGLT1 in a highly selective manner. The results of the phase I study showed mizagliflozin … of mizagliflozin. In addition, the oral administration of …
Number of citations: 35 www.sciencedirect.com
S Fukudo, Y Endo, M Hongo, A Nakajima… - The lancet …, 2018 - thelancet.com
… from the 10 mg mizagliflozin group were excluded because … patient from the 5 mg mizagliflozin group was excluded for not … 5 mg mizagliflozin group, and 83 in the 10 mg mizagliflozin …
Number of citations: 36 www.thelancet.com
H Margaret Lawler, TL McLaughlin… - Journal of the …, 2023 - academic.oup.com
… Mizagliflozin (Miza) is a novel, first-in-class, orally administered selective sodium glucose transporter 1 (SGLT1) inhibitor. Miza is minimally absorbed with effects limited to the …
Number of citations: 4 academic.oup.com
N Ishida, M Saito, S Sato, Y Tezuka… - Pharmacology …, 2021 - Wiley Online Library
… We measured the mean plasma mizagliflozin concentration (100 μg/μl; 460 ± 159 nM, 500 μg/μl; 1700 ± 300 nM), suggesting that the dosage of mizagliflozin used in this study was …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
H Ohno, Y Kojima, H Harada, Y Abe, T Endo… - Xenobiotica, 2019 - Taylor & Francis
… of mizagliflozin and its two metabolites, mizagliflozin … administration of mizagliflozin to fasted rats, mizagliflozin was … the AUC 0-24 and Vdss of mizagliflozin were 255.78 ng⋅h/mL and …
Number of citations: 8 www.tandfonline.com
S Fukudo, K Kaku - Gastroenterology, 2019 - gastrojournal.org
… about ketoacidosis owing to the administration of mizagliflozin. 1 However, in the … of mizagliflozin showed negative ketone body in the urine. Urinary pH was not changed by mizagliflozin…
Number of citations: 3 www.gastrojournal.org
CJ Black, AC Ford - Gastroenterology, 2019 - gastrojournal.org
… mizagliflozin 5 mg did not. Diarrhea was a commonly reported adverse event, occurring in 4 patients taking mizagliflozin 5 mg and 8 patients taking mizagliflozin … with mizagliflozin, but …
Number of citations: 3 www.gastrojournal.org
S Fukudo, K Kaku - Journal of Neurogastroenterology and Motility, 2019 - jnmjournal.org
… We reported that mizagliflozin showed … of mizagliflozin has not been shown yet. A randomised open-label study which evaluated the effects of oral administration of mizagliflozin 5 mg or …
Number of citations: 17 www.jnmjournal.org
S Tsunokake, E Iwabuchi, Y Miki, A Kanai… - Breast Cancer Research …, 2023 - Springer
… Both mizagliflozin and KGA-2727 inhibited the growth of breast cancer cell … , mizagliflozin inhibited the proliferation of MCF-7 cells, even under very low glucose conditions. Mizagliflozin …
Number of citations: 4 link.springer.com
K Bergling, G Martus, CM Öberg - Journal of the American Society …, 2022 - journals.lww.com
… We hereby tested intraperitoneal administration of mizagliflozin, a selective SGLT1 blocker, or phloretin during a 1-hour experimental PD dwell in rats. A summarizing drawing of …
Number of citations: 8 journals.lww.com

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